(2R,3S)-5-(3,5-Diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
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Overview
Description
(2R,3S)-5-(3,5-Diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that features a pyrazine ring substituted with amino and chloro groups, as well as a tetrahydrofuran ring with hydroxymethyl and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-5-(3,5-Diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multi-step organic reactions. One possible route could start with the chlorination of a pyrazine derivative, followed by amination to introduce the amino groups. The tetrahydrofuran ring can be constructed through cyclization reactions involving appropriate precursors. The hydroxymethyl group can be introduced via hydroxymethylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound may be studied for its interactions with enzymes or receptors, potentially leading to the development of new drugs or therapeutic agents.
Medicine
The compound could be investigated for its potential medicinal properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2R,3S)-5-(3,5-Diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol would depend on its specific interactions with biological targets. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s activity by interacting with its binding domain. The molecular pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-5-(3,5-Diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol: Unique due to its specific substitution pattern and ring structure.
(2R,3S)-5-(3,5-Diamino-6-bromopyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol: Similar structure but with a bromine atom instead of chlorine.
(2R,3S)-5-(3,5-Diamino-6-fluoropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H13ClN4O3 |
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Molecular Weight |
260.68 g/mol |
IUPAC Name |
(2R,3S)-5-(3,5-diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C9H13ClN4O3/c10-7-9(12)14-8(11)6(13-7)4-1-3(16)5(2-15)17-4/h3-5,15-16H,1-2H2,(H4,11,12,14)/t3-,4?,5+/m0/s1 |
InChI Key |
RWJKYPXFZLKMDU-LJJLCWGRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC1C2=C(N=C(C(=N2)Cl)N)N)CO)O |
Canonical SMILES |
C1C(C(OC1C2=C(N=C(C(=N2)Cl)N)N)CO)O |
Origin of Product |
United States |
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